molecular formula C20H26BrF3N2O2 B14812898 (R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate

(R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate

Cat. No.: B14812898
M. Wt: 463.3 g/mol
InChI Key: RFLWHONNOBSYCY-JGTOSJCVSA-N
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Description

(R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a trifluoroethyl-substituted piperidine, and a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a suitable phenyl precursor under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the trifluoroethyl group is added to the piperidine nitrogen.

    Formation of the But-2-enoate Moiety: The final step involves the esterification of the intermediate with a suitable but-2-enoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its trifluoroethyl group is particularly useful for enhancing the bioavailability and metabolic stability of potential drug candidates.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The bromophenyl group may facilitate interactions with hydrophobic pockets in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (R,Z)-Methyl 2-(2-chlorophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate
  • (R,Z)-Methyl 2-(2-fluorophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate

Uniqueness

Compared to its analogs, (R,Z)-Methyl 2-(2-bromophenyl)-3-((1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)amino)but-2-enoate exhibits unique properties due to the presence of the bromine atom. This atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity towards certain biological targets. Additionally, the trifluoroethyl group provides metabolic stability, making it a promising candidate for further development in various applications.

Properties

Molecular Formula

C20H26BrF3N2O2

Molecular Weight

463.3 g/mol

IUPAC Name

methyl (Z)-2-(2-bromophenyl)-3-[[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]amino]but-2-enoate

InChI

InChI=1S/C20H26BrF3N2O2/c1-13(15-8-10-26(11-9-15)12-20(22,23)24)25-14(2)18(19(27)28-3)16-6-4-5-7-17(16)21/h4-7,13,15,25H,8-12H2,1-3H3/b18-14-/t13-/m1/s1

InChI Key

RFLWHONNOBSYCY-JGTOSJCVSA-N

Isomeric SMILES

C[C@H](C1CCN(CC1)CC(F)(F)F)N/C(=C(/C2=CC=CC=C2Br)\C(=O)OC)/C

Canonical SMILES

CC(C1CCN(CC1)CC(F)(F)F)NC(=C(C2=CC=CC=C2Br)C(=O)OC)C

Origin of Product

United States

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